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Compound of Interest

Compound Name: 5-Chloro-2-iodo-3-methylphenol
CAS No.: 1150617-66-5
Cat. No.: B1390747
Get Quote
. J

Executive Summary

Compound: 5-Chloro-2-iodo-3-methylphenol Predicted pKa:7.83 + 0.15 Physicochemical
Class: Lipophilic Weak Acid

The predicted pKa of 7.83 places 5-Chloro-2-iodo-3-methylphenol in the category of phenols
significantly more acidic than the parent phenol (pKa 9.99). This shift is driven primarily by the
ortho-iodine atom (inductive withdrawal and proximity effects) and the meta-chlorine
substituent. This acidity profile suggests that at physiological pH (7.4), the compound will exist
as a mixture of neutral and ionized species (

27% ionized), which has profound implications for membrane permeability, solubility, and
protein binding affinity in drug development contexts.[1]

Structural Analysis & Electronic Theory

To accurately predict the pKa without direct experimental data, we must deconstruct the
molecule into its electronic components. The acidity of the phenolic hydroxyl group is
modulated by the stability of the resulting phenoxide anion.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1390747#bc-rfq
https://www.benchchem.com/product/b1390747/docs?utm_src=pdf-body#technical-guide-predicted-pka-of-5-chloro-2-iodo-3-methylphenol
https://www.benchchem.com/product/b1390747/docs?utm_src=pdf-body#technical-guide-predicted-pka-of-5-chloro-2-iodo-3-methylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-methylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390747?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Substituent Effects

The molecule comprises a phenol core with three distinct substituents. We utilize the Additivity

of Substituent Effects principle, using Phenol (pKa 9.[1]99) as the baseline.

Position

Substituent

Electronic
Effect

Impact on pKa

Mechanism

C1

-OH

Acidic Center

N/A

lonization site.

C2 (Ortho)

-lodo (-I)

Strongly
Acidifying

-1.48

Inductive
electron
withdrawal
stabilizes the
negative charge
on oxygen. Large
atomic radius
may cause steric
twisting but -I
dominates.

C3 (Meta)

-Methyl (-CH3)

Weakly Basifying

+0.15

Weak inductive
donation (+1)
destabilizes the
phenoxide anion
slightly.[1]

C5 (Meta)

-Chloro (-Cl)

Moderately
Acidifying

-0.83

Inductive
withdrawal (-I)
stabilizes the
anion. Meta
position
precludes strong
resonance

donation.[1]

The "Ortho Effect” Anomaly
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The 2-iodo substituent is the critical driver here. While iodine is less electronegative than
chlorine or fluorine, its position ortho to the hydroxyl group exerts a massive influence.[1]
Experimental data for 2-iodophenol shows a pKa of 8.51, a drop of nearly 1.5 units from
phenol.[1] This empirical value is more reliable than calculated Hammett constants for ortho
positions, which are often prone to steric error.[1]

Computational & Theoretical Prediction

We employ two independent methods to triangulate the pKa: a Hammett Equation Derivation
and a Fragment-Based Empirical Calculation.

Method A: Hammett Equation Derivation

The Hammett equation relates reaction rates/equilibria to substituent effects:

[1]

e (Reaction Constant): For phenol ionization in water at 25°C,
1]

» (Substituent Constants):
o (Methyl): -0.069[1]
o (Chloro): +0.373[1]

o Note: We treat the 2-iodophenol moiety as the "parent” to bypass the complex ortho-sigma
derivation.

Calculation:
e Base: 2-lodophenol (

23]

e Perturbation 1 (3-Methyl):

e Perturbation 2 (5-Chloro):

[1]
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Method B: ACD/Labs & ChemAXxon Consensus
(Simulated)

Standard industry algorithms (ACD/pKa, ChemAxon) typically weigh the steric "buttressing"
effect of the 2-iodo and 3-methyl interaction.[1]

o Buttressing: The 3-methyl group pushes the large 2-iodine atom closer to the hydroxyl group.
This steric compression can inhibit solvation of the phenoxide, potentially raising the pKa
slightly (making it less acidic).[1]

o Correction: We apply a conservative +0.1 correction factor for steric hindrance to solvation.

[1]
Adjusted Prediction:

[1]

[F]inal Predicted Range
1

Experimental Validation Protocol

Since this value is predicted, rigorous validation is required.[1] Due to the high lipophilicity
(predicted LogP ~3.8) and low water solubility of this tri-substituted phenol, standard
potentiometric titration will fail.[1]

Recommended Method: Spectrophotometric Determination in Cosolvent (Methanol/Water).[1]

Workflow Logic (DOT Visualization)
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Figure 1: Spectrophotometric pKa determination workflow for lipophilic phenols using the

Yasuda-Shedlovsky extrapolation method.

Detailed Protocol

Solubilization: Dissolve 5-Chloro-2-iodo-3-methylphenol in methanol to create a 10 mM
stock.

Titration Series: Prepare 3 series of buffers with varying Methanol:Water ratios (20%, 30%,
40% MeOH).

Spectral Scanning: Scan from 240nm to 350nm.

o Neutral Species (Low pH): Expect

around 270-280 nm.[1]

o lonized Species (High pH): Expect a bathochromic shift (Red shift) to ~290-300 nm due to
phenoxide resonance.[1]

Data Processing: Plot Absorbance vs. pH at the wavelength of maximum difference. The
inflection point is the

(apparent pKa in solvent).[1]

Extrapolation: Plot
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VS.

(dielectric constant) to extrapolate to pure water (0% MeOH).

Implications for Drug Development

The pKa of 7.83 is critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
[1]

Parameter Value at pH 7.4 Implication

o ) Significant fraction exists as
lonization State ~27% lonized (A-) ) )
the phenoxide anion.

The ionized fraction improves
Solubility Moderate aqueous solubility compared to

the neutral form.

The 73% neutral fraction
Permeability High ensures high passive diffusion

across lipid bilayers.

The lipophilic iodine and
chlorine substituents,

Protein Binding High combined with the negative
charge, suggest high affinity
for Albumin (HSA).[1]

Self-Validating Check: If the experimental pKa comes back > 8.5, it indicates that the steric bulk
of the iodine and methyl groups is preventing the water solvent shell from stabilizing the anion
(steric inhibition of resonance/solvation).[1] If pKa < 7.5, the electron-withdrawing effects are
stronger than predicted.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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